3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine
Description
The compound 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted at positions 3 and 5. The 3-position contains a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-ethoxy-3-methoxyphenyl group, while the 6-position is substituted with a 4-ethylphenyl group.
Propriétés
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-4-16-6-8-17(9-7-16)19-11-13-23(27-26-19)32-15-22-25-24(28-31-22)18-10-12-20(30-5-2)21(14-18)29-3/h6-14H,4-5,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLJJCAJQGBFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the final assembly of the pyridazine core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine involves its interaction with specific molecular targets. The oxadiazole ring and the pyridazine core are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To evaluate its uniqueness, the compound is compared to three analogs with shared structural motifs:
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-6-(4-Ethoxyphenyl)Pyridazine (CAS 1111316-60-9)
- Structural Differences :
- The oxadiazole phenyl group is substituted with 3,4-dimethoxy instead of 4-ethoxy-3-methoxy .
- The pyridazine 6-position has a 4-ethoxyphenyl group instead of 4-ethylphenyl .
- The ethoxy substituent at the pyridazine’s 6-position may improve solubility compared to the ethyl group but reduce lipophilicity .
- Molecular Weight : 450.5 g/mol (vs. ~464 g/mol for the target compound, estimated).
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-6-[4-(Propan-2-yl)Phenyl]Pyridazine (CAS 1114915-45-5)
- Structural Differences :
- The oxadiazole phenyl group has 3,5-dimethoxy substitutions.
- The pyridazine 6-position features a 4-isopropylphenyl group.
- Implications :
- Molecular Weight : 448.5 g/mol.
3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Sulfanyl]Pyridazine
- Structural Differences :
- The oxadiazole phenyl group is substituted with 3-(trifluoromethyl)phenyl , a strong electron-withdrawing group.
- The pyridazine 3-position has a 3-methoxyphenyl group instead of the sulfanyl-oxadiazole chain.
- Implications :
Key Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs, such as coupling sulfanyl-oxadiazole precursors to pyridazine via nucleophilic substitution (similar to ’s sulfonate synthesis) .
- Electronic Effects : The 4-ethoxy-3-methoxyphenyl substitution on the oxadiazole provides moderate electron donation, which may stabilize charge-transfer interactions in protein binding .
Activité Biologique
The compound 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including case studies and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 409.5 g/mol. The compound features a pyridazine core linked to an oxadiazole moiety through a sulfanyl group, which is believed to enhance its biological activity.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to oxadiazoles. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study by Zhang et al. reported that certain oxadiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like staurosporine, indicating strong potential for further development in cancer treatment .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | PC-3 | 0.80 |
2. Antimicrobial Activity
The antimicrobial efficacy of similar compounds has also been evaluated. For example, derivatives containing the oxadiazole ring have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most effective derivatives .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 0.22 | |
| Compound E | E. coli | 0.25 |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Anticancer Mechanism : The anticancer effects are often attributed to the induction of apoptosis in cancer cells via the inhibition of specific signaling pathways such as EGFR and Src kinases .
- Antimicrobial Mechanism : For antimicrobial activity, the compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within the bacteria.
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- A study conducted on a series of oxadiazole derivatives demonstrated substantial growth inhibition in melanoma and colon cancer cell lines, suggesting a promising avenue for drug development targeting these malignancies .
- In another investigation, a derivative was shown to significantly reduce biofilm formation by Staphylococcus epidermidis, indicating potential applications in treating biofilm-associated infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
